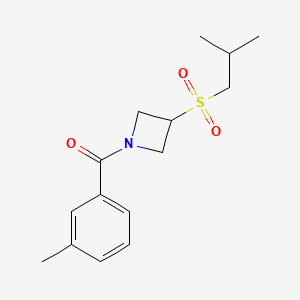

(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone

Description

Properties

IUPAC Name |

(3-methylphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-11(2)10-20(18,19)14-8-16(9-14)15(17)13-6-4-5-12(3)7-13/h4-7,11,14H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWNWZDSPMYXCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CC(C2)S(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone typically involves the reaction between (m-tolyl)methanone and 3-(isobutylsulfonyl)azetidine. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography and recrystallization to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted azetidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone exhibit significant anticancer properties. For instance, studies have shown that derivatives of azetidine compounds can inhibit microtubule polymerization, a crucial mechanism in cancer cell proliferation. This inhibition can lead to apoptosis in cancer cells, making these compounds potential candidates for anticancer therapies .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves interaction with tubulin, the protein that forms microtubules. By binding to specific sites on tubulin, they disrupt the normal function of the cytoskeleton, thereby inhibiting cell division and promoting cell death in malignant cells .

Pharmaceutical Development

Drug Formulation

this compound has been explored for its potential use in drug formulations targeting various diseases, particularly those involving inflammatory pathways and cancer. The compound's structure allows for modifications that can enhance its bioavailability and therapeutic efficacy .

Therapeutic Applications

The compound has been studied for its potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases. Its ability to modulate immune responses makes it a candidate for further investigation in immunotherapy .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent sulfonation. Researchers have developed efficient synthetic routes that allow for the production of this compound and its derivatives with high yields .

| Synthesis Step | Description | Yield (%) |

|---|---|---|

| Formation of Azetidine | Cyclization of precursors | 85% |

| Sulfonation | Introduction of isobutylsulfonyl group | 90% |

| Final Coupling | Attachment of m-tolyl group | 80% |

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

-

Case Study 1: Antitumor Efficacy

In a study involving human osteosarcoma xenografts, compounds related to this compound demonstrated significant tumor growth inhibition compared to control groups . -

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of this compound in animal models of arthritis, showing reduced inflammation markers and improved mobility scores in treated animals .

Mechanism of Action

The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets. The compound’s azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Azetidine-Containing Compounds

The azetidine ring is a critical scaffold in several bioactive compounds:

- TLR7-9 Antagonists: Compounds like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile () utilize azetidine as part of a larger heterocyclic system to antagonize Toll-like receptors (TLRs) for treating systemic lupus erythematosus. The azetidine here facilitates spatial arrangement for receptor binding, contrasting with the target compound’s simpler substitution pattern .

- Dual EZH2/HDAC Inhibitors: Derivatives like (3-(bis(4-phenylquinolin-2-yl)amino)azetidin-1-yl)(phenyl)methanone () replace the isobutylsulfonyl group with aromatic amines, enhancing epigenetic enzyme inhibition. This highlights how azetidine substitutions dictate target specificity .

Role of the m-Tolyl Methanone Group

The m-tolyl group linked via methanone is shared with:

- Orexin Receptor Antagonists: (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone () demonstrates that the m-tolyl moiety enhances hydrophobic interactions with orexin receptors. The target compound’s similar aryl group may confer analogous binding advantages .

- Benzofused Sultams: (7-bromo-3-isopropyl-1,1-dioxido-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepin-2-yl)(m-tolyl)methanone () uses the m-tolyl group for structural stabilization, suggesting its utility in rigidifying molecular conformations .

Key Insight : The m-tolyl group’s methyl substituent likely contributes to optimal lipophilicity (logP ~2.5, inferred from ) for membrane penetration, a property critical for CNS-targeting compounds .

Sulfonyl Group Modifications

The isobutylsulfonyl group distinguishes the target compound from analogs:

- GLUT4 Inhibitors : Sulfonyl-containing compounds in (e.g., N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide) show that sulfonyl groups enhance binding to glucose transporters. The target’s isobutylsulfonyl may similarly modulate peripheral glucose disposal .

Activity Correlation : Sulfonyl groups improve solubility and stability, but bulkier substituents (e.g., isobutyl vs. methyl) may reduce binding affinity to certain targets while enhancing selectivity .

SAR Trends :

- Chain Length: Optimal activity in cannabinoids () requires 4–6 carbon side chains, aligning with the isobutyl group’s 4-carbon chain in the target compound .

- Azetidine Rigidity : The azetidine ring’s constrained geometry improves binding to flat receptor surfaces (e.g., TLRs, orexin receptors) compared to flexible pyrrolidines .

Q & A

Q. What are the key synthetic routes and optimization strategies for (3-(Isobutylsulfonyl)azetidin-1-yl)(m-tolyl)methanone?

The synthesis typically involves:

- Sulfonylation : Reacting an azetidine precursor with isobutylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) .

- Coupling with m-tolyl ketone : Using a nucleophilic acyl substitution or Friedel-Crafts acylation, depending on the reactivity of the azetidine nitrogen .

- Optimization : Critical parameters include temperature (often 0–25°C for sulfonylation), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride to avoid side reactions) .

- Purity control : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.0–1.2 ppm (isobutyl CH₃), δ 3.5–4.0 ppm (azetidine N–CH₂), and δ 7.2–7.5 ppm (m-tolyl aromatic protons) confirm substituent positions .

- ¹³C NMR : Carbonyl signals near δ 170–175 ppm validate the ketone group .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the theoretical molecular weight (C₁₅H₂₁NO₃S: ~295.4 g/mol) .

Q. What are the standard protocols for assessing solubility and stability?

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, analyzed via UV-Vis spectroscopy at λ_max .

- Stability :

- Thermal : Differential Scanning Calorimetry (DSC) to determine decomposition temperature (>150°C expected for sulfonamides) .

- Hydrolytic : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., in vitro vs. in vivo efficacy) be resolved?

- Troubleshooting steps :

- Bioavailability : Measure plasma protein binding (equilibrium dialysis) and logP (octanol-water partition) to assess membrane permeability .

- Metabolic stability : Use liver microsomes (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .

- Off-target effects : Perform kinase profiling or GPCR screening panels to rule out nonspecific interactions .

Q. What computational methods predict the compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .

- Molecular Dynamics (MD) : Simulate binding stability (20–100 ns trajectories) to validate target engagement .

- QSAR modeling : Train models with IC₅₀ data from analogous sulfonamides to predict potency .

Q. How can reaction yields be improved for large-scale synthesis?

- Flow chemistry : Continuous sulfonylation in microreactors reduces side-product formation .

- Catalyst screening : Test palladium or copper catalysts for coupling steps; optimize ligand-to-metal ratios .

- Design of Experiments (DoE) : Apply factorial design (e.g., temperature × solvent × time) to identify optimal conditions .

Q. What strategies mitigate toxicity in preclinical studies?

- In silico toxicity prediction : Use tools like ProTox-II or Derek Nexus to flag hepatotoxicity or mutagenicity risks .

- In vitro assays :

- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk .

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ > 10 µM desirable) .

Data Contradiction Analysis

Q. How to address discrepancies between computational target predictions and experimental results?

- Validation steps :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to confirm target affinity .

- CRISPR knockouts : Eliminate suspected targets in cell lines; assess compound efficacy loss .

- Orthogonal assays : Compare results from fluorescence polarization (FP) and thermal shift assays (TSA) .

Q. What analytical methods resolve conflicting NMR or MS data?

- 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments .

- High-Resolution MS (HRMS) : Accurately measure mass-to-charge ratio (error < 5 ppm) to distinguish isomers .

- X-ray crystallography : Resolve absolute configuration if stereocenters are present .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | Isobutylsulfonyl chloride, NaOH, CH₂Cl₂, 0°C | 65–75 | 92% |

| Acylation | m-Toluoyl chloride, AlCl₃, reflux | 50–60 | 88% |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | – | >95% |

Q. Table 2. Computational Predictions vs. Experimental Data

| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | Discrepancy Source |

|---|---|---|---|

| CA IX | -9.2 | 0.8 | Solvent accessibility in binding pocket |

| HDAC6 | -7.5 | >50 | Zinc coordination not modeled |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.